dodoviscin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dodoviscin A is a natural flavonoid compound isolated from the aerial parts of the plant Dodonaea viscosa.

Applications De Recherche Scientifique

Dodoviscin A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.

Industry: Utilized in the cosmetic industry as a pigmentation-altering agent in skin care products.

Mécanisme D'action

Target of Action

Dodoviscin A primarily targets tyrosinase , an enzyme crucial for melanin production . It also exhibits inhibitory activity on extracellular signal-regulated protein kinase 2 (ERK2) .

Mode of Action

This compound interacts with its targets by suppressing their activity. It inhibits melanin production in B16-F10 melanoma cells by suppressing mushroom tyrosinase activity . It also inhibits the phosphorylation of cAMP response element-binding protein, induced by 3-isobutyl-1-methylxanthine and forskolin . In the case of ERK2, this compound exhibits inhibitory activity, with an IC50 value of 10.79 μm .

Biochemical Pathways

This compound affects the melanin biosynthesis pathway by inhibiting tyrosinase, thereby reducing melanin production . The inhibition of ERK2 suggests potential effects on various cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

Its inhibitory activity on erk2 suggests that it has sufficient bioavailability to exert its effects at the cellular level .

Result of Action

The primary result of this compound’s action is the alteration of pigmentation, achieved by inhibiting melanin production in melanoma cells . Its inhibitory activity on ERK2 also suggests potential anti-proliferative effects .

Action Environment

As a natural product isolated from the aerial parts of dodonaea viscosa , it may be influenced by factors such as temperature, pH, and light exposure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dodoviscin A can be synthesized through various organic synthesis routes, although detailed synthetic pathways are not extensively documented in the literature. The compound is typically isolated from the methanol extracts of Dodonaea viscosa using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Dodonaea viscosa using solvents such as methanol, followed by purification through chromatographic methods. The process ensures a high purity level, often exceeding 95%.

Analyse Des Réactions Chimiques

Types of Reactions: Dodoviscin A undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can alter the functional groups present in this compound.

Substitution: The compound can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of quinones, while reduction could yield alcohol derivatives.

Comparaison Avec Des Composés Similaires

- Dodoviscin I

- Dodoviscin H

- Dodoviscin J

- Dodovisone A

- Dodovisone B

- Dodovisone C

Comparison: While other similar compounds also exhibit biological activities, Dodoviscin A’s effectiveness in inhibiting melanin production makes it particularly valuable for cosmetic and therapeutic uses .

This compound stands out for its promising applications in both scientific research and industry, making it a compound of significant interest.

Activité Biologique

Dodoviscin A, a compound isolated from the aerial parts of Dodonaea viscosa, has garnered attention for its diverse biological activities, particularly its effects on pigmentation and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different biological targets, and implications for future research.

Overview of this compound

- Chemical Structure : this compound is classified as a pigmentation-altering agent.

- Source : It is derived from Dodonaea viscosa, a plant known for its medicinal properties.

1. Pigmentation Effects

This compound has been shown to influence melanin production in B16-F10 melanoma cells. In vitro studies revealed that this compound can significantly alter pigmentation, suggesting potential applications in cosmetic formulations aimed at skin whitening or treatment of hyperpigmentation disorders .

2. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In particular, studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Salmonella species. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

3. Anti-Inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines in cell cultures, which may have implications for treating inflammatory diseases .

4. Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress in cells. This activity is beneficial in preventing cellular damage associated with various chronic diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Cell Membrane Disruption : Its antimicrobial activity is linked to the ability to disrupt bacterial cell membranes.

- Regulation of Melanin Biosynthesis : The modulation of melanogenesis pathways suggests potential applications in dermatological therapies.

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

Propriétés

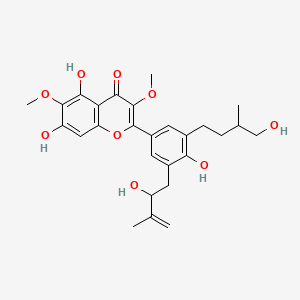

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-5-(4-hydroxy-3-methylbutyl)phenyl]-3,6-dimethoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O9/c1-13(2)18(29)10-16-9-17(8-15(22(16)31)7-6-14(3)12-28)25-27(35-5)24(33)21-20(36-25)11-19(30)26(34-4)23(21)32/h8-9,11,14,18,28-32H,1,6-7,10,12H2,2-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFIZXLDARFSIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)CC(C(=C)C)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Dodoviscin A exert its anti-melanogenic effects?

A1: this compound inhibits melanin production in B16-F10 melanoma cells, which are commonly used to study pigmentation. [] It does this through multiple mechanisms:

- Tyrosinase Inhibition: this compound directly inhibits tyrosinase activity, an essential enzyme in melanin synthesis. [] It reduces both the activity of mushroom tyrosinase in a cell-free system and the activity and expression of mature tyrosinase protein in cells. []

- cAMP Pathway Modulation: this compound suppresses the phosphorylation of cAMP response element binding protein (CREB) induced by forskolin and 3-isobutyl-1-methylxanthine (IBMX). [] This suggests that it interferes with the cAMP signaling pathway, which plays a crucial role in melanogenesis.

Q2: Has this compound demonstrated activity against any specific proteins or pathways beyond melanogenesis?

A2: Yes, recent research suggests that this compound exhibits inhibitory activity against extracellular signal-regulated kinase 2 (ERK2). [] ERK2 is a key protein kinase involved in cell growth, differentiation, and survival, making it a relevant target for various therapeutic areas. While the study identified this compound through virtual screening and confirmed its activity in vitro, further research is needed to fully understand its mechanism of action and potential therapeutic implications. []

Q3: What are the potential applications of this compound based on the current research?

A3: While further research is necessary, this compound shows promise in two main areas:

- Hyperpigmentation Disorders: Its inhibitory effect on melanin production suggests potential as a therapeutic agent for hyperpigmentation disorders like melasma, freckles, and chloasma. [] Further research could explore its efficacy and safety in relevant in vivo models and potentially clinical trials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.